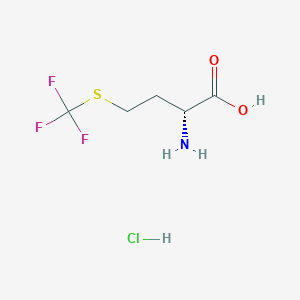

![molecular formula C24H25N3O3S2 B2506063 N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 683261-25-8](/img/structure/B2506063.png)

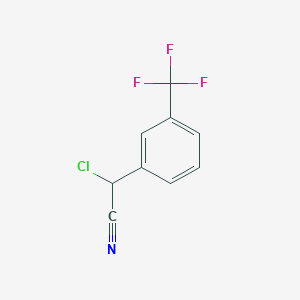

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

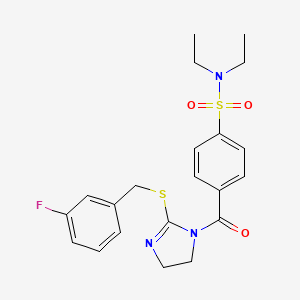

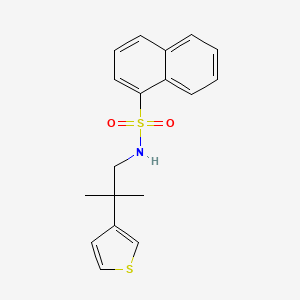

The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines. For example, the synthesis of sulfamethizole, an antibacterial compound, involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride followed by alkaline hydrolysis . Similarly, the synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole) involves the reaction with secondary amines at room temperature . These methods could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

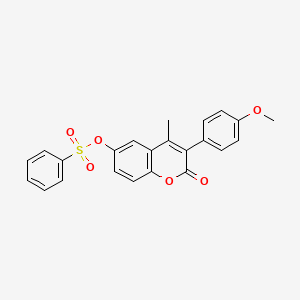

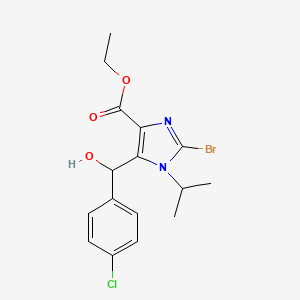

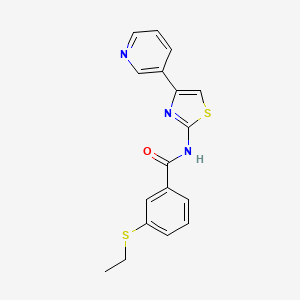

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonyl group attached to an amine. In the case of the compound "N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide," the presence of a benzothiazolyl group and a piperidinyl group suggests a complex structure that may exhibit specific electronic and steric properties influencing its reactivity and biological activity.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, including further substitution reactions, hydrolysis, and interactions with biological targets. For instance, the impurity in the synthesis of sulfamethizole is formed by the reaction of unreacted sulfonyl chloride with the parent drug, followed by alkaline hydrolysis . The reactivity of the sulfonyl group and the amine can be critical in determining the chemical behavior of the compound.

Physical and Chemical Properties Analysis

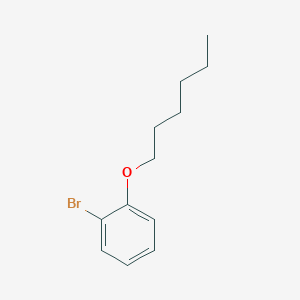

The physical and chemical properties of sulfonamide compounds, such as solubility, melting point, and biological activity, are influenced by their molecular structure. For example, the presence of chloro and hydroxy groups in sulfonamide derivatives can affect their antimicrobial activity, as seen in the compounds evaluated against various bacterial strains . The specific substituents on the benzamide and benzothiazolyl groups in the compound of interest would likely impact its physical properties and biological efficacy.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide has been studied for its anticancer properties. One study found that a derivative of this compound, 4-Chloro-3-({[(4-chlorophenyl) amino) carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, showed proapoptotic activity on melanoma cell lines and inhibited human carbonic anhydrase isoforms, suggesting potential for cancer treatment (Yılmaz et al., 2015).

Enzyme Inhibitory Potential

Research has also focused on the enzyme inhibitory potential of sulfonamide derivatives related to this compound. A study on compounds with benzodioxane and acetamide moieties, including derivatives of N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide, found substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase, suggesting potential therapeutic applications (Abbasi et al., 2019).

Antimicrobial Properties

This compound and its derivatives have also been explored for antimicrobial properties. Various substituted derivatives were found to be effective against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents (Krátký et al., 2012).

Electrophysiological Activity

In cardiac research, N-substituted imidazolylbenzamides, which are structurally related to this compound, have been shown to exhibit significant electrophysiological activity, indicating potential use in cardiac applications (Morgan et al., 1990).

Antibacterial Agents

Another study synthesized N-substituted sulfonamides with benzodioxane moiety, structurally related to the queried compound, and found them to have potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, highlighting their potential as antibacterial agents (Abbasi et al., 2016).

Eigenschaften

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3S2/c1-16-12-14-27(15-13-16)32(29,30)19-9-6-18(7-10-19)23(28)26-24-25-22-20-5-3-2-4-17(20)8-11-21(22)31-24/h2-7,9-10,16H,8,11-15H2,1H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBZIDFSMVXZOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2505991.png)

![2-((2-phenoxyethyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2505995.png)

![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2505997.png)

![Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2505998.png)